alpha-Dihydroartemisinin

Overview

Description

Mechanism of Action

Target of Action

Alpha-Dihydroartemisinin (DHA), a derivative of artemisinin, is primarily used to treat malaria. Its main targets are the erythrocytic stages of Plasmodium species, particularly Plasmodium falciparum . DHA also targets key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, and telomerase . Furthermore, PDGFRα is a potential molecular target of DHA .

Mode of Action

DHA works by inhibiting nucleic acid and protein synthesis in the erythrocytic stages of P. falciparum . The endoperoxide bond in DHA can be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals may target essential parasite macromolecules, causing the parasite’s death .

Biochemical Pathways

DHA affects several biochemical pathways. It causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . DHA also kills tumor cells by inducing programmed cell death, blocking the cell cycle, and enhancing anti-tumor immunity . Moreover, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .

Pharmacokinetics

DHA has a low bioavailability due to extensive metabolism and its chemical instability . Artesunate, a prodrug of DHA, is converted to DHA by esterases in the stomach . DHA is metabolized in the body with a half-life of about 4-11 hours . The pharmacokinetics of DHA can be altered by pregnancy and acute malaria infection .

Result of Action

The action of DHA results in the death of P. falciparum parasites, thereby treating malaria . DHA also has anti-tumor effects, as it effectively inhibits the proliferation of certain cancer cells by increasing the protein expression of caspase-8, cleaved caspase-9, and Bim, activating Bid, and inducing cytochrome c release .

Action Environment

The action of DHA is influenced by environmental factors. For instance, the transmission of malaria, which DHA is used to treat, is low in cold climates, high altitudes, and dry environments because mosquitoes cannot breed there . Furthermore, the development of resistance to DHA can be influenced by factors such as poor-dosing regimen and substandard products in developing countries .

Biochemical Analysis

Biochemical Properties

Alpha-Dihydroartemisinin interacts with various enzymes and proteins. It non-covalently binds liver fatty acid binding protein (FABP1) with micromolar affinity, acting as a FABP1-dependent peroxisome proliferator-activated receptor alpha agonist . It also regulates key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It significantly inhibits glioma cell proliferation in both temozolomide-resistant cells and glioma stem-like cells . It induces apoptosis via the mitochondria-mediated pathway by initiating mitochondrial dysfunction before promoting apoptosis . It also reduces spheroid formation of U-87 and U251 stem cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the activation of the endoperoxide bond by reduced heme or ferrous iron . This leads to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals may target essential parasite macromolecules, causing parasite death .

Temporal Effects in Laboratory Settings

This compound has been shown to cause cellular iron depletion in a time- and concentration-dependent manner . It decreases iron uptake and disturbs iron homeostasis in cancer cells, independent of oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reduce glomerular permeability and improve proteinuria in lupus nephritis mice by inhibiting vascular endothelial growth factor (VEGF) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to modulate iron homeostasis . It also decreases iron uptake, thereby disturbing iron homeostasis in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to cause cellular iron depletion, decreasing iron uptake and disturbing iron homeostasis in cancer cells .

Subcellular Localization

The subcellular localization of this compound has been studied. It has been found to partially localize near the parasite mitochondria upon treatment with dihydroartemisinin . It has also been found to localize to the parasite endoplasmic reticulum, Rab-positive vesicles, and sites adjacent to cytostomes .

Preparation Methods

Alpha-Dihydroartemisinin is synthesized from artemisinin through a reduction process. The reduction is typically carried out using sodium borohydride in an alcohol solvent such as ethanol or methanol . The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid oxidation. Industrial production methods involve large-scale extraction of artemisinin from Artemisia annua, followed by its reduction to this compound using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Alpha-Dihydroartemisinin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form artemisinin or other derivatives.

Reduction: Further reduction can yield dihydroartemisinin derivatives with different pharmacological properties.

Substitution: It can undergo substitution reactions where functional groups are replaced with others, leading to new compounds with potentially enhanced biological activities

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-Dihydroartemisinin has a wide range of scientific research applications:

Chemistry: It is used as a starting material for synthesizing various artemisinin derivatives.

Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Beyond its antimalarial properties, it is being researched for its potential in treating cancers, inflammatory diseases, and other conditions .

Industry: It is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Alpha-Dihydroartemisinin is unique among artemisinin derivatives due to its high potency and low toxicity. Similar compounds include:

Artemisinin: The parent compound, less potent but still effective against malaria.

Artemether: A methyl ether derivative with enhanced antimalarial activity.

Artesunate: A water-soluble derivative used for severe malaria

This compound stands out for its broad spectrum of activity, including antimalarial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

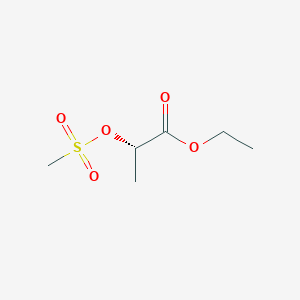

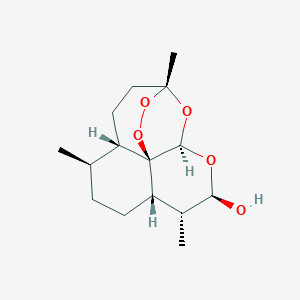

(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-KDTBHNEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045962 | |

| Record name | alpha-Dihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81496-81-3, 71939-50-9 | |

| Record name | α-Dihydroartemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81496-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artenimol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081496813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Dihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-DIHYDROARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0UIV26ABX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.